2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid
Description
2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid is a halogenated, trifluoromethyl-substituted benzoic acid derivative. The amino group at position 2 enhances hydrogen-bonding capacity, while bromo and trifluoromethyl groups at positions 4 and 3 contribute to steric bulk and lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-2-1-3(7(14)15)6(13)5(4)8(10,11)12/h1-2H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXLWROYVUDNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805624-14-9 | |
| Record name | 2-amino-4-bromo-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-Amino-3-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Nitrobenzoic acids.
Reduction Products: Aminobenzoic acids.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with a molecular weight of 302.02 g/mol. Classified as a benzoic acid derivative, it has multiple halogen substituents and an amino group. The compound's complex structure, including a trifluoromethyl group and halogens, makes it interesting for chemical synthesis and biological studies.
Pharmaceutical Development
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is a candidate in pharmaceutical development because of its unique structure. It is used in synthesizing more complex molecules in pharmaceutical chemistry and materials science. Research shows that 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid has biological activities, but further investigation is needed to fully understand its therapeutic potential.
Reactivity
The functional groups of 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid give it its reactivity:
- Amino Group: It can undergo acylation, alkylation, and diazotization reactions.
- Carboxylic Acid Group: It can form esters, amides, and acyl halides.
- Halogens: Participate in nucleophilic substitution reactions and Grignard reagent formation.
Synthesis
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid can be synthesized through different methods:
- Halogenation of a benzoic acid derivative.
- Introduction of the amino group via amination or reduction of a nitro group.
- Trifluoromethylation using appropriate reagents.
Safety and Hazards
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities and are analyzed for comparative insights:
a) 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid (CAS 1419075-83-4)
- Molecular formula : C₈H₃BrF₄O₃
- Molecular weight : 303.01 g/mol
- Substituents : Bromo (position 4), fluoro (position 2), trifluoromethoxy (position 3) .
b) 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic Acid (CAS 2134633-62-6)
- Molecular formula: C₈H₄NO₂F₄Br
- Molecular weight : 302.02 g/mol
- Substituents: Amino (position 2), bromo (position 4), fluoro (position 3), trifluoromethyl (position 5) .
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Electronic and Steric Effects
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃) :
- The -CF₃ group (target compound) is strongly electron-withdrawing via inductive effects, increasing the acidity of the benzoic acid moiety compared to -OCF₃ (analog ), which has mixed inductive and resonance effects .
- -OCF₃ (in analog ) may enhance metabolic stability in drug design compared to -CF₃.
Biological Activity
2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid (CAS No. 1805624-14-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C8H5BrF3NO2
- Molecular Weight : 292.03 g/mol
- IUPAC Name : this compound
Anticancer Activity
The anticancer potential of this compound has been explored through its structural relationship with other benzoic acid derivatives. In vitro studies on similar compounds have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Case Study: Antiproliferative Effects
A recent study reported that benzoic acid derivatives exhibited IC50 values ranging from 3.0 µM to 22.54 µM against different cancer cell lines. These findings suggest that modifications in the benzoic acid structure can lead to enhanced anticancer activity.
Table 2: Antiproliferative Activity of Benzoic Acid Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 5.85 | MCF-7 |
| Compound D | 3.0 | A549 |
| This compound | N/A | N/A |
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of similar compounds to inhibit cholinesterase and other enzymes involved in metabolic pathways. For instance, some derivatives showed significant inhibition against acetylcholinesterase (AChE), suggesting that structural modifications can enhance enzyme interaction.
Table 3: Enzyme Inhibition Potency
| Compound | K_i (nM) | Enzyme Target |
|---|---|---|
| Compound E | 13.62 ± 0.21 | AChE |
| Compound F | 33.00 ± 0.29 | AChE |
| This compound | N/A | N/A |
The proposed mechanism of action for compounds like this compound involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and trifluoromethyl groups may enhance lipophilicity and bioavailability, thereby influencing their biological effects.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-4-bromo-3-(trifluoromethyl)benzoic acid, and what reaction conditions are critical for achieving high regioselectivity?
The synthesis typically involves sequential halogenation and functionalization of a benzoic acid precursor. A multi-step approach includes:
- Bromination : Introducing bromine at the 4-position under controlled temperatures (0–5°C) using catalysts like FeBr₃ or AlBr₃ to avoid over-halogenation .
- Trifluoromethylation : Electrophilic substitution or cross-coupling reactions (e.g., Kumada or Suzuki couplings) to install the trifluoromethyl group at the 3-position. Anhydrous conditions and palladium catalysts are often required .
- Amination : Reduction of a nitro group (introduced via nitration) or direct amination using NH₃/NaNH₂ under reflux. Protecting the carboxylic acid moiety with methyl/ethyl esters during this step prevents side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (0.1% TFA) is recommended for resolving polar impurities .
- NMR : ¹H and ¹³C NMR spectra should confirm the presence of characteristic peaks:
- Aromatic protons (δ 6.8–7.5 ppm) with splitting patterns reflecting substituent positions.
- Carboxylic acid proton (δ ~12 ppm, broad) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Building Block : Used to synthesize fluorinated analogs of bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) due to its electron-withdrawing groups (Br, CF₃), which enhance metabolic stability .
- Enzyme Studies : The carboxylic acid group facilitates conjugation to peptides or proteins for probing active-site interactions via X-ray crystallography .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent Selection : Use mixed solvents (e.g., DMSO/water or EtOH/ethyl acetate) to balance polarity. Slow evaporation at 4°C promotes crystal growth .
- Heavy Atom Effects : The bromine atom improves phasing but may cause absorption errors. Data collection at synchrotron sources (λ = 0.7–1.0 Å) mitigates this .
- Refinement : SHELXL is preferred for refining structures with heavy atoms. Apply TWIN commands if crystals show pseudo-merohedral twinning .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Substituent Effects : Compare bioactivity across analogs with varying substituents (e.g., replacing Br with Cl or CF₃ with CH₃) to isolate electronic vs. steric contributions .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding modes in enzyme pockets. MD simulations can reveal dynamic interactions masked in static assays .
Q. How does the electronic nature of the CF₃ group influence reaction pathways in further functionalization?
- Meta-Directing Effects : The CF₃ group directs electrophiles to the 5-position (para to itself). Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electrostatic potential surfaces .
- Nucleophilic Aromatic Substitution : Activate the 2-position (ortho to NH₂) for SNAr reactions with amines or thiols under basic conditions (K₂CO₃/DMF, 80°C) .
Q. What experimental precautions ensure stability during long-term storage of this compound?
- Storage Conditions : Keep at -20°C under argon in amber vials to prevent degradation via hydrolysis (carboxylic acid) or photolytic debromination .
- Stability Monitoring : Periodic HPLC analysis tracks decomposition. A >5% increase in impurity peaks warrants repurification .
Q. How can regioselectivity challenges in synthesizing multi-substituted derivatives be overcome?
- Protecting Groups : Temporarily protect the NH₂ group with Boc or Fmoc to prevent undesired coordination during metal-catalyzed reactions .
- Directed Ortho-Metalation : Use LDA or TMPMgCl·LiCl to deprotonate positions adjacent to directing groups (e.g., CF₃), enabling site-specific functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
